molecular formula C11H10FI B2383905 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane CAS No. 1934526-34-7

1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane

Cat. No. B2383905
CAS RN: 1934526-34-7
M. Wt: 288.104
InChI Key: BQCQADSPVHWGIN-UHFFFAOYSA-N
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Description

1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane is a fluoro-substituted bicyclo[1.1.1]pentane (F-BCP). The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring . The phenyl ring is one of the most popular structural motifs in natural compounds and synthetic drugs .


Synthesis Analysis

A practical scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed . This approach involves the use of carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[1.1.1]pentane core with a fluorine atom and a 4-iodophenyl group attached .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes .


Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-substituted bicyclo[1.1.1]pentanes have been studied . They have been found to have increased or equal solubility, potency, and metabolic stability compared to their non-fluorinated counterparts .

Scientific Research Applications

Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes

Researchers have developed a practical and scalable approach to fluoro‐substituted bicyclo[1.1.1]pentanes (F-BCPs), studying their physicochemical properties and incorporating the core into Flurbiprofen's structure, replacing the fluorophenyl ring. This advancement opens doors to novel anti-inflammatory drug designs and highlights the versatility of F-BCPs in medicinal chemistry (Bychek & Mykhailiuk, 2022).

Bioisosteric Applications in γ-Secretase Inhibitor Design

The substitution of the central, para-substituted fluorophenyl ring in γ-secretase inhibitor with a bicyclo[1.1.1]pentane motif led to compound 3, showcasing improved passive permeability and aqueous solubility. This modification, exhibiting enhanced oral absorption characteristics, underscores the bicyclo[1.1.1]pentane moiety's intrinsic advantages over conventional phenyl ring replacements in balancing properties like γ-secretase inhibition and metabolic stability (Stepan et al., 2012).

Bridgehead-Bridgehead Interactions in the Bicyclo[1.1.1]pentane Ring System

A study on 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids revealed diverse reactivities with xenon difluoride, ranging from no reaction to complete disintegration of the ring system. This work, exploring the reactions' mechanisms, provides insights into the electronic effects through the bicyclo[1.1.1]pentane ring system, significantly contributing to our understanding of its chemical behavior and potential applications in synthetic chemistry (Adcock et al., 1999).

Continuous Flow-Enabled Synthesis and Cross-Couplings

The development of continuous flow-enabled synthesis for bench-stable bicyclo[1.1.1]pentane trifluoroborate salts, and their utilization in metallaphotoredox cross-couplings, represents a significant leap forward. This method enables the synthesis of complex aryl halide substrates, underscoring the potential of bicyclo[1.1.1]pentane motifs in creating bioisosteres with key physicochemical properties (VanHeyst et al., 2020).

Radical Multicomponent Carboamination

A novel method for the synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives via radical multicomponent carboamination of [1.1.1]propellane has been developed. This technique showcases mild conditions, one-pot operation, and the capability for gram-scale synthesis, opening up a unique route for creating multifunctionalized bicyclo[1.1.1]pentane derivatives, including 3-substituted BCP-amines, highlighting its versatility and potential in drug development (Kanazawa et al., 2017).

Future Directions

The future directions in the research and application of 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane and similar compounds could involve further exploration of their physicochemical properties and potential uses in medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 1-Fluoro-3-(4-iodophenyl)bicyclo[11The compound is structurally related to bicyclo[111]pentanes (BCPs), which have been studied for their interactions with various biological targets .

Mode of Action

The mode of action of 1-Fluoro-3-(4-iodophenyl)bicyclo[11It’s known that the compound contains a bicyclo[111]pentane fragment, which can interact with other molecules through resonance energy transfer . The specific interactions of this compound with its targets would depend on the nature of these targets.

Biochemical Pathways

The specific biochemical pathways affected by 1-Fluoro-3-(4-iodophenyl)bicyclo[11The compound’s bicyclo[111]pentane core has been incorporated into the structure of various drugs, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Fluoro-3-(4-iodophenyl)bicyclo[11The physicochemical properties of fluoro-substituted bicyclo[111]pentanes have been studied, and these properties can influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 1-Fluoro-3-(4-iodophenyl)bicyclo[11The compound’s bicyclo[111]pentane core has been incorporated into the structure of various drugs, suggesting that it may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane. For instance, the incorporation of a fluorine atom into organic compounds can dramatically alter the acidity/basicity of the neighboring functional groups, which can influence the compound’s interactions with its targets .

properties

IUPAC Name

1-fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FI/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCQADSPVHWGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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